molecular formula C12H10BrClN2O2S B12110342 Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- CAS No. 1152501-32-0

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro-

Katalognummer: B12110342
CAS-Nummer: 1152501-32-0
Molekulargewicht: 361.64 g/mol
InChI-Schlüssel: NTWXIKZWZDMPBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- is a chemical compound with the molecular formula C12H12N2O2S. This compound is known for its unique structure, which includes a benzenesulfonamide group attached to an aminophenyl group, with additional bromine and chlorine substituents. It is a white crystalline solid that is soluble in water and organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- typically involves the reaction of 2-aminophenylbenzenesulfonamide with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate and protons. This inhibition can affect various physiological processes, including pH regulation and ion transport .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-aminophenyl)benzenesulfonamide
  • 4-bromo-2-chlorobenzenesulfonamide
  • 2-aminophenylbenzenesulfonamide

Uniqueness

Benzenesulfonamide, N-(2-aminophenyl)-4-bromo-2-chloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1152501-32-0

Molekularformel

C12H10BrClN2O2S

Molekulargewicht

361.64 g/mol

IUPAC-Name

N-(2-aminophenyl)-4-bromo-2-chlorobenzenesulfonamide

InChI

InChI=1S/C12H10BrClN2O2S/c13-8-5-6-12(9(14)7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H,15H2

InChI-Schlüssel

NTWXIKZWZDMPBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.